N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-5-10-24-18-11-14(4)15(13(2)3)12-19(18)25(22,23)20-16-8-6-7-9-17(16)21/h6-9,11-13,20-21H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHLGSOUHMNFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of C19H25NO4S and a molecular weight of 363.47 g/mol, is characterized by its unique structural features which contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial effects, antioxidant properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO4S |
| Molecular Weight | 363.47 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonamide |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against several bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition zones:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus (ATCC:6538) | 29.3 ± 0.6 |
| Streptococcus mutans (ATCC:25175) | 30.0 ± 1.0 |
| Escherichia coli (ATCC:3008) | 18.3 ± 0.6 |
| Pseudomonas aeruginosa (ATCC:27853) | 20.0 ± 0.5 |
| Klebsiella pneumonia (ATCC:4415) | 19.7 ± 0.6 |
The compound exhibited a broader spectrum of activity compared to standard antibiotics like Gentamicin and Ampicillin, particularly against resistant strains .
Antioxidant Activity
Beyond its antimicrobial properties, this sulfonamide derivative also displays antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Mechanism of Action : The antioxidant activity is believed to stem from the presence of hydroxyl groups in its structure, which can donate electrons to free radicals, thus neutralizing them.
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in:
- Infectious Diseases : Its efficacy against various bacterial strains positions it as a candidate for developing new antibiotics.
- Oxidative Stress-related Disorders : The antioxidant properties may benefit conditions associated with oxidative damage.
- Cancer Research : Further studies are warranted to explore its potential role in cancer therapy due to its bioactive properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- Structural Differences :
- Position 2: Methoxy (-OCH₃) replaces propoxy (-OCH₂CH₂CH₃).
- N-Substituent: 2-(propan-2-yl)phenyl vs. 2-hydroxyphenyl.
- The absence of a hydroxyl group on the N-phenyl ring may diminish hydrogen-bonding capacity, affecting target affinity or solubility.
- Synthetic Relevance : highlights the prevalence of isopropyl substituents in sulfonamide derivatives, suggesting synthetic feasibility for such analogs .
(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide
- Structural Differences :
- Incorporates a dihydrooxazolyl heterocycle on the N-phenyl ring.
- Lacks hydroxyl and propoxy groups.
- Functional Implications :
- The oxazole ring introduces rigidity and additional hydrogen-bonding sites, which could enhance binding to enzymes (e.g., kinases or proteases).
- The absence of a hydroxyl group may reduce solubility but improve metabolic stability.
N-(4-tert-Butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide
- Structural Differences :
- Features an imidazole-carboxamide core instead of a benzene-sulfonamide.
- Includes a pyridinyl and tert-butylphenyl group.
- Functional Implications: The imidazole ring may coordinate metal ions (e.g., zinc in metalloenzymes), differing from the sulfonamide’s mechanism.
- Target Specificity : Such structures are associated with protease or kinase inhibition, as seen in HIV protease inhibitors .
Formoterol-Related Compounds (e.g., USP Formoterol Related Compound C)
- Structural Differences: Contains a β-amino alcohol backbone and acetamide group. Fumarate salt formulation for enhanced solubility.
- Functional Implications :
Key Comparative Data Table
Research Findings and Implications
- Substituent Effects: Propoxy vs. Hydroxyl Group: The 2-hydroxyphenyl moiety in the target compound may confer selectivity for targets requiring hydrogen-bond donors (e.g., carbonic anhydrase IX) .
- Heterocyclic Modifications :
- Salt Forms :
- Fumarate salts () demonstrate the importance of counterions in optimizing pharmacokinetics, a strategy underutilized in sulfonamide research .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises a benzene ring functionalized with methyl, isopropyl, propoxy, and sulfonamide groups. Retrosynthetically, the compound can be dissected into two primary components:
- 4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl chloride (Electrophilic component)
- 2-Aminophenol (Nucleophilic component)
Key challenges include:
- Regioselective introduction of substituents on the benzene ring, particularly ensuring the correct positioning of the methyl (C4), isopropyl (C5), and propoxy (C2) groups.
- Protection of the phenolic -OH group in 2-aminophenol during sulfonamide bond formation to prevent undesired side reactions.
- Optimization of sulfonylation conditions to maximize yield while minimizing hydrolysis of the sulfonyl chloride intermediate.
Synthetic Routes and Methodologies
Method 1: Direct Sulfonylation via Sulfonyl Chloride Intermediate
Synthesis of 4-Methyl-5-(Propan-2-yl)-2-Propoxybenzenesulfonyl Chloride
Friedel-Crafts Alkylation :
Chlorosulfonation :
Representative Reaction Conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃, MeI | DCM | 25 | 12 | 78 |
| 2 | ClSO₃H | ClSO₃H (neat) | 0 | 2 | 65 |
Sulfonamide Bond Formation
Protection of 2-Aminophenol :
Coupling Reaction :
Deprotection :
- Hydrolyze the acetyl group with aqueous NaOH in methanol to regenerate the phenolic -OH group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | N-methylmorpholine (2 equiv) |
| Temp | 0°C → 25°C |
| Time | 4 h |
| Yield | 62% (over 3 steps) |
Method 2: Sequential Functionalization of a Preassembled Sulfonamide Core
Synthesis of 2-Propoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
Sulfonation of a Pre-substituted Benzene :
Conversion to Sulfonyl Chloride :
Amination :
- React the sulfonyl chloride with 2-aminophenol in tetrahydrofuran (THF) using triethylamine as a base.
Key Observations :
- This route avoids protection/deprotection steps but suffers from lower regioselectivity during sulfonation.
- Yield : 48% (over 3 steps).
Analytical Characterization and Validation
Spectroscopic Data
Hypothetical NMR Assignments (Based on Analogous Structures) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, SO₂NH), 7.25–6.98 (m, 4H, aromatic), 4.12 (q, J=6.8 Hz, 2H, OCH₂), 3.21 (sept, J=6.7 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.85–1.32 (m, 9H, CH₂CH₂CH₃ + CH(CH₃)₂).
- ¹³C NMR : δ 158.9 (C-O), 142.3 (SO₂), 134.1–115.7 (aromatic), 69.4 (OCH₂), 33.8 (CH(CH₃)₂), 21.5 (CH₃).
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Sulfonyl Chloride Hydrolysis
Purification Complexity
- Strategy : Employ silica gel chromatography with ethyl acetate/hexane gradients (30→50% EtOAc).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize yield and purity of N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide?
- Methodology : Begin with a sulfonylation reaction between a substituted benzene sulfonyl chloride and an aminophenol derivative. Key steps include:
- Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .
- Reagent selection : Use coupling agents like EDC/HOBt for amide formation in inert atmospheres (e.g., nitrogen) to prevent oxidation of the hydroxyphenyl group .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity .
Q. How can structural integrity and purity be confirmed for this compound?
- Spectroscopic validation :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Hydroxyphenyl proton at δ 9.8–10.2 ppm (broad singlet, exchangeable with DO) .
- Propoxy group protons as a triplet (δ 1.2–1.4 ppm) and multiplet (δ 3.4–3.6 ppm) .
- IR : Confirm sulfonamide S=O stretching vibrations at 1150–1350 cm .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to verify purity, targeting a single peak with retention time ±0.2 min .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro enzyme inhibition : Screen against kinase or protease targets (e.g., COX-2) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (EC > 50 µM recommended for further study) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Approach :
- Molecular dynamics simulations : Compare binding poses in homology models (e.g., using AutoDock Vina) with crystallographic data (if available) .
- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may interfere with assays .
- Dose-response refinement : Conduct orthogonal assays (e.g., SPR for binding affinity) to validate dose-dependent effects .
Q. What challenges arise in crystallographic refinement of this sulfonamide derivative, and how are they addressed?
- Challenges :
- Disorder in the propoxy chain : Common due to flexible isopropyl and propyl groups .
- Hydrogen bonding ambiguity : Hydroxyphenyl and sulfonamide groups may form intermolecular H-bonds, complicating electron density maps .
- Solutions :
- Use SHELXL with restraints for disordered regions (ISOR, DELU commands) .
- Apply TWIN and BASF commands for twinned crystals, refining against high-resolution data (d < 0.8 Å) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and compare bioactivity .
- 3D-QSAR : Build CoMFA or CoMSIA models using alignment rules from crystallographic data (e.g., PDB 5MS) .
- Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
